
(R)-2-Amino-4-pyridin-2-YL-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-4-pyridin-2-YL-butyric acid is a chiral γ-amino acid that has garnered significant interest due to its potential applications in various fields such as pharmaceuticals, peptide chemistry, and biological research. This compound is particularly valued for its role as a building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-pyridin-2-YL-butyric acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the reaction, ensuring the production of the desired enantiomer. For instance, the Arndt-Eistert synthesis is a widely used method for the preparation of β-amino acids, which involves the reaction of activated carboxylic acids with diazomethane followed by a Wolff rearrangement .
Industrial Production Methods
Industrial production of ®-2-Amino-4-pyridin-2-YL-butyric acid often employs enzymatic methods due to their high specificity and efficiency. Enzymes such as engineered glutamate dehydrogenase from Escherichia coli have been used to convert levulinic acid into ®-4-aminopentanoic acid with high enantiomeric excess .
化学反応の分析
Types of Reactions
®-2-Amino-4-pyridin-2-YL-butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Commonly used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-2-Amino-4-pyridin-2-YL-butyric acid can yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
®-2-Amino-4-pyridin-2-YL-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptidomimetics.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of ®-2-Amino-4-pyridin-2-YL-butyric acid involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating neurotransmitter levels and receptor activity. The compound’s effects are mediated through its binding to receptors and enzymes involved in neurotransmitter synthesis and degradation .
類似化合物との比較
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share structural similarities and exhibit biological activities such as antitrypanosomal and antiplasmodial effects.
Pyridine derivatives: Known for their antimicrobial properties and used in various pharmaceutical applications.
Uniqueness
®-2-Amino-4-pyridin-2-YL-butyric acid is unique due to its chiral nature and specific biological activities. Its ability to act as a building block for peptidomimetics and its potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(2R)-2-amino-4-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5,10H2,(H,12,13)/t8-/m1/s1 |
InChIキー |
SJRUMPBLRJLYRM-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=NC(=C1)CC[C@H](C(=O)O)N |
正規SMILES |
C1=CC=NC(=C1)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13312558.png)
![9-Thia-1-azaspiro[5.5]undecane](/img/structure/B13312562.png)
![4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13312563.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile](/img/structure/B13312564.png)

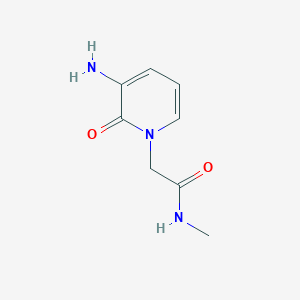
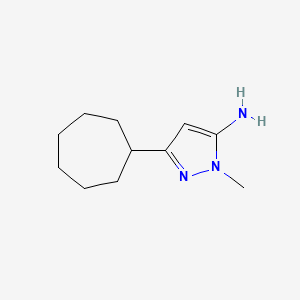
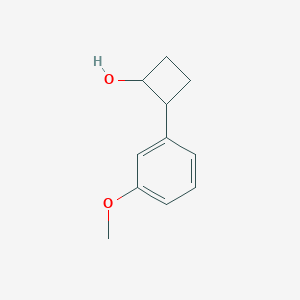
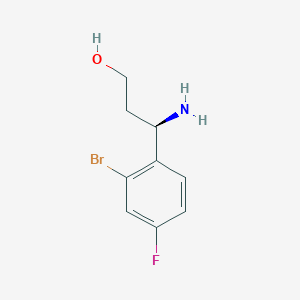

![2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13312619.png)
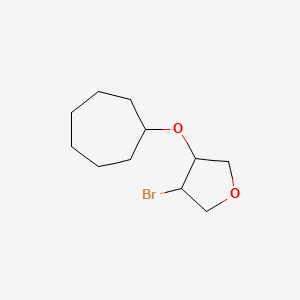
![5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13312625.png)
